Ethylidenecyclooctane

Description

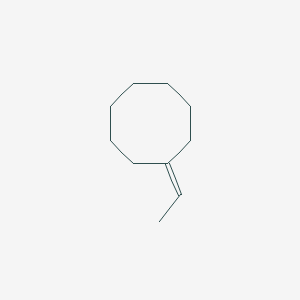

Structure

3D Structure

Properties

IUPAC Name |

ethylidenecyclooctane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18/c1-2-10-8-6-4-3-5-7-9-10/h2H,3-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSOKCFIRHYCWJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C1CCCCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30173478 | |

| Record name | Ethylidenecyclooctane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30173478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19780-51-9 | |

| Record name | Ethylidenecyclooctane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019780519 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethylidenecyclooctane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30173478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for Ethylidenecyclooctane

Established Synthetic Routes and Mechanistic Considerations

The synthesis of ethylidenecyclooctane can be achieved through several strategic approaches, each with its own mechanistic basis.

Direct Synthesis Approaches

A prominent and direct method for the synthesis of this compound is the Wittig reaction. byjus.comlibretexts.orgorgosolver.comutwente.nl This reaction involves the treatment of a ketone with a phosphorus ylide, which is a key reagent in alkene synthesis. orgosolver.com Specifically, cyclooctanone (B32682) is reacted with an ethyl-substituted phosphorus ylide, typically generated from ethyltriphenylphosphonium bromide and a strong base like butyllithium. researchgate.net

The mechanism commences with the deprotonation of the phosphonium (B103445) salt to form the nucleophilic ylide. The ylide then attacks the electrophilic carbonyl carbon of cyclooctanone, leading to a betaine (B1666868) intermediate, which subsequently forms a four-membered oxaphosphetane ring. byjus.comlibretexts.org This intermediate then collapses to yield the desired alkene, this compound, and triphenylphosphine (B44618) oxide. The formation of the very stable phosphorus-oxygen double bond in triphenylphosphine oxide is a significant driving force for the reaction. A key advantage of the Wittig reaction is the precise placement of the double bond, avoiding the formation of isomeric mixtures that can occur in other alkene synthesis methods. libretexts.org

| Reactant 1 | Reactant 2 | Key Reagent | Product | Reaction Type |

| Cyclooctanone | Ethyltriphenylphosphonium bromide | Strong Base (e.g., n-BuLi) | This compound | Wittig Reaction |

Olefin Metathesis Strategies in Cyclooctane (B165968) Ring Formation

Olefin metathesis, particularly ring-closing metathesis (RCM), is a powerful tool for the synthesis of cyclic alkenes. libretexts.orgpsu.eduvedantu.com While direct RCM to form an exocyclic double bond in this specific case is less common, the strategy can be employed to construct the cyclooctane ring itself from a suitable diene precursor. For instance, a 1,9-diene derivative could undergo RCM to form a cyclooctene (B146475) ring. psu.edu The dimerization of cyclooctene to form a 16-membered ring using Grubbs' catalysts further illustrates the utility of metathesis with cyclooctene systems. researchgate.net

The general mechanism of RCM involves a metal alkylidene catalyst, such as a Grubbs' or Schrock catalyst, which reacts with one of the terminal alkenes of the diene chain to form a metallacyclobutane intermediate. vedantu.com A series of cycloaddition and cycloreversion steps lead to the extrusion of a volatile alkene, such as ethylene (B1197577), driving the reaction towards the formation of the cyclic product. psu.edudoubtnut.com The synthesis of a cyclooctene precursor via RCM of a compound like deca-1,9-diene could then be followed by further functionalization to yield this compound.

| Precursor Type | Reaction | Catalyst | Intermediate | Significance |

| Acyclic Diene (e.g., deca-1,9-diene) | Ring-Closing Metathesis (RCM) | Grubbs' or Schrock Catalyst | Metallacyclobutane | Formation of Cyclooctene Ring |

Cyclization Reactions for this compound Precursors

Various cyclization reactions can be envisioned for the synthesis of precursors that can be converted to this compound. Radical cyclizations, for example, are effective for forming cyclic systems. mdpi.com A suitably functionalized open-chain precursor, such as a derivative of decane, could be designed to undergo radical-mediated cyclization to form the eight-membered ring.

Another approach involves the cyclization of functionalized alkynes. appliedcatalysts.com For instance, a precursor containing both an alkyne and another reactive group could be induced to cyclize, forming the cyclooctane skeleton which could then be elaborated to this compound.

Derivatization and Functional Group Transformations of this compound

Once synthesized, this compound can serve as a starting material for a variety of chemical transformations, allowing for the introduction of new functional groups and the modification of its structure.

Reduction Chemistry: Hydrogenation and Hydride Reductions

The exocyclic double bond of this compound is susceptible to reduction.

Catalytic Hydrogenation: Catalytic hydrogenation is a standard method for the reduction of alkenes to alkanes. libretexts.org This reaction involves treating this compound with hydrogen gas (H₂) in the presence of a metal catalyst. pku.edu.cn Common catalysts for this transformation include palladium on carbon (Pd/C), platinum oxide (PtO₂), and Raney nickel. libretexts.orgnih.gov The reaction typically proceeds via syn-addition of hydrogen atoms to the double bond, resulting in the formation of ethylcyclooctane. masterorganicchemistry.com The choice of catalyst and reaction conditions (temperature, pressure) can influence the efficiency and selectivity of the hydrogenation. utwente.nlillinois.edubyjus.commasterorganicchemistry.com

Hydride Reductions (via Hydroboration-Oxidation): While direct hydride reduction of an isolated alkene is not typical, the hydroboration-oxidation sequence provides a two-step method to achieve the anti-Markovnikov hydration of the double bond, which can be considered a form of reduction and functionalization. libretexts.orglibretexts.orgdoubtnut.commasterorganicchemistry.comlibretexts.org Treatment of this compound with a borane (B79455) reagent such as diborane (B8814927) (B₂H₆) or 9-BBN, followed by oxidation with hydrogen peroxide (H₂O₂) in a basic medium, would yield 2-cyclooctylethanol. doubtnut.comlibretexts.org The hydroboration step involves the addition of the B-H bond across the double bond, with the boron atom adding to the less substituted carbon. libretexts.orgmasterorganicchemistry.com

| Reaction | Reagents | Product | Key Feature |

| Catalytic Hydrogenation | H₂, Pd/C (or other metal catalyst) | Ethylcyclooctane | Saturation of the double bond |

| Hydroboration-Oxidation | 1. B₂H₆ 2. H₂O₂, NaOH | 2-Cyclooctylethanol | Anti-Markovnikov hydration |

Substitution Reactions: Halogenation and Other Electrophilic/Nucleophilic Substitutions

Halogenation: Halogenation of this compound can proceed through different pathways depending on the reaction conditions.

Electrophilic Addition: In the absence of radical initiators, halogens such as bromine (Br₂) or chlorine (Cl₂) will add across the double bond in an electrophilic addition reaction. libretexts.orgmasterorganicchemistry.comtransformationtutoring.comucalgary.ca This reaction proceeds through a cyclic halonium ion intermediate, resulting in the anti-addition of two halogen atoms to form 1-ethyl-1,2-dihalocyclooctane. libretexts.orgmasterorganicchemistry.com

Allylic Halogenation: In the presence of a radical initiator (like light) and a low concentration of the halogen, or by using N-bromosuccinimide (NBS), allylic halogenation can occur. orgosolver.comlibretexts.orgvedantu.comopenstax.org This is a substitution reaction where a hydrogen atom on one of the carbons adjacent to the double bond (the allylic position) is replaced by a halogen atom. libretexts.orgopenstax.org This would lead to a mixture of isomeric bromoethylidenecyclooctanes. The reaction proceeds via a resonance-stabilized allylic radical intermediate. libretexts.org

Other Electrophilic/Nucleophilic Substitutions: Further derivatization can be achieved through other substitution reactions, often following an initial functionalization of the double bond.

Epoxidation and Ring-Opening: The double bond of this compound can be epoxidized using a peroxy acid like m-CPBA to form this compound oxide. byjus.com This epoxide can then undergo ring-opening reactions with various nucleophiles. pku.edu.cnbyjus.com Under acidic conditions, the nucleophile will typically attack the more substituted carbon of the epoxide, while under basic conditions, the attack occurs at the less substituted carbon. pku.edu.cn This provides a route to introduce a variety of functional groups in a stereospecific manner.

| Reaction Type | Reagents | Product Type | Mechanism |

| Electrophilic Addition Halogenation | Br₂ or Cl₂ | Vicinal Dihalide | Electrophilic Addition |

| Allylic Halogenation | NBS, light | Allylic Halide | Radical Substitution |

| Epoxidation | m-CPBA | Epoxide | Concerted Addition |

| Epoxide Ring-Opening (Acidic) | H⁺, Nucleophile | Trans-1,2-disubstituted cyclooctane | Sₙ1-like |

| Epoxide Ring-Opening (Basic) | Base, Nucleophile | Trans-1,2-disubstituted cyclooctane | Sₙ2 |

Oxidation Reactions: Formation of this compound Oxide

The oxidation of this compound provides a direct pathway to its corresponding epoxide, this compound oxide. This transformation is a fundamental reaction in organic chemistry, converting the double bond of the alkene into a three-membered ether ring, known as an epoxide.

A documented method for this conversion involves the use of a peroxy acid, a common and effective reagent for epoxidation reactions. In a specific example, the reaction yields this compound oxide with a 75% success rate. dss.go.th The physical and spectroscopic properties of the resulting epoxide have been well-characterized. It exhibits a boiling point in the range of 87-91°C at a pressure of 21 mm Hg. dss.go.th Spectroscopic analysis using nuclear magnetic resonance (NMR) reveals characteristic signals that confirm the structure of the epoxide. A quartet signal is observed at δ 2.68, which is indicative of the proton on the epoxide ring adjacent to the ethylidene group. Additionally, a singlet at δ 1.54 and a doublet at δ 1.2 ppm correspond to the other protons in the molecule. dss.go.th Infrared (IR) spectroscopy further supports the formation of the epoxide with characteristic peaks at 1150 and 1100 cm⁻¹. dss.go.th

Table 1: Physical and Spectroscopic Data for this compound Oxide

| Property | Value |

| Yield | 75% dss.go.th |

| Boiling Point | 87-91°C (21 mm) dss.go.th |

| ¹H NMR (δ, ppm) | 2.68 (quartet), 1.54 (singlet), 1.2 (doublet) dss.go.th |

| IR (cm⁻¹) | 1150, 1100 dss.go.th |

Catalytic Approaches in this compound Synthesis and Transformation

Catalysis plays a pivotal role in modern organic synthesis, offering efficient and selective routes to a wide array of chemical compounds. The synthesis and subsequent transformations of this compound are no exception, with transition metal-catalyzed processes, organocatalysis, and photochemistry all providing valuable synthetic tools.

Transition Metal-Catalyzed Processes

Transition metal catalysts are instrumental in a variety of organic transformations, including the formation of carbon-carbon and carbon-heteroatom bonds. nih.govbeilstein-journals.org These catalysts, often based on metals like palladium, rhodium, and ruthenium, can facilitate reactions with high efficiency and selectivity under mild conditions. diva-portal.orgmdpi.com In the context of cyclic compounds, transition metal catalysis has been employed for the synthesis of complex molecular architectures. frontiersin.org For instance, palladium nanoparticles have demonstrated high efficiency as recyclable catalysts for the oxidation of alcohols. diva-portal.org While specific examples detailing the direct synthesis of this compound using transition metal catalysis are not extensively documented in the provided search results, the general principles of transition metal-catalyzed alkene synthesis are well-established. These methods often involve cross-coupling reactions or metathesis, which could theoretically be applied to the synthesis of this compound from appropriate precursors.

Organocatalytic Applications

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful strategy in asymmetric synthesis. scienceopen.com This approach avoids the use of often toxic and expensive metal catalysts, aligning with the principles of green chemistry. umn.edu Organocatalysts can be broadly classified based on their mode of activation, which includes covalent and non-covalent interactions. scienceopen.com Hydrogen bonding and Brønsted acid catalysis are common mechanisms through which organocatalysts operate. umn.edu

While the direct application of organocatalysis to the synthesis of this compound is not explicitly detailed in the provided results, the principles of organocatalysis are highly relevant to the synthesis of chiral molecules and complex scaffolds. nih.govmdpi.com For example, organocatalysts have been successfully used in the enantioselective synthesis of bicyclic compounds through dearomatization reactions. nih.gov This highlights the potential for organocatalytic methods to be developed for the stereocontrolled synthesis of this compound derivatives.

Photochemistry in Synthetic Pathways

Photochemical reactions, which are initiated by the absorption of light, offer unique pathways for the synthesis of complex molecules that are often inaccessible through thermal methods. chim.itnumberanalytics.com These reactions are known for their ability to form strained ring systems and can proceed with high levels of stereocontrol. doi.orgresearchgate.net

A key photochemical reaction relevant to the chemistry of this compound is the photocyclization of trans-3-ethylidenecyclooctene. researchgate.netmdpi.com This reaction proceeds through a zwitterionic excited state to form a bicyclobutane derivative. researchgate.netmdpi.com This transformation underscores the potential of photochemistry to induce significant molecular rearrangements and construct complex three-dimensional structures from relatively simple starting materials. The use of photosensitization can further expand the scope of these reactions. researchgate.net The integration of photochemistry with other synthetic techniques, such as flow chemistry, can lead to improved efficiency and scalability. numberanalytics.com

Reaction Design and Optimization for this compound-Related Systems

The efficient synthesis of a target molecule like this compound relies heavily on careful reaction design and optimization. sigmaaldrich.comdeskera.com This involves a systematic approach to selecting starting materials, reagents, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact. deskera.com

A common strategy in reaction design is a "disconnected" or retrosynthetic approach, where the target molecule is conceptually broken down into simpler, commercially available precursors. sigmaaldrich.com This allows for the identification of key bond formations and the development of a logical synthetic pathway. Once a synthetic route is established, the optimization phase begins. This involves systematically varying reaction parameters such as temperature, solvent, catalyst, and reaction time to achieve the desired outcome. whiterose.ac.uk

Modern approaches to reaction optimization often employ statistical methods like Design of Experiments (DoE) to efficiently explore the reaction parameter space. whiterose.ac.uk Furthermore, the advent of machine learning and automated reaction platforms is revolutionizing reaction optimization by enabling high-throughput experimentation and data-driven decision-making. beilstein-journals.org These advanced techniques can accelerate the discovery of optimal reaction conditions and lead to more robust and scalable synthetic processes. whiterose.ac.ukbeilstein-journals.org

Chemical Reactivity and Mechanistic Studies of Ethylidenecyclooctane

Photochemical Reactivity and Excited State Dynamics

Upon absorption of ultraviolet light, conjugated dienes like trans-3-ethylidenecyclooctene are promoted to an excited electronic state. The fate of this excited molecule is governed by a complex interplay of electronic and structural factors, leading to various photochemical transformations. The study of these reactions provides a window into the nature of excited-state potential energy surfaces and the mechanisms by which molecules dissipate excess energy.

One of the characteristic photoreactions of conjugated dienes is photocyclization. In the case of trans-3-ethylidenecyclooctene, irradiation leads to the formation of a highly strained bicyclobutane derivative. acs.org This transformation is a testament to the unique reactivity of the excited state, which can access reaction pathways that are thermally forbidden. The mechanism of this bicyclobutane formation is intricate and is believed to proceed through highly polarized, zwitterionic intermediates. acs.org

Theoretical and experimental studies suggest that upon excitation, the diene system can evolve into a zwitterionic state, characterized by a separation of positive and negative charges. acs.org In this state, the molecule possesses a significant dipole moment, which is a departure from the largely covalent nature of the ground state. The formation of these polar states is a critical step in the pathway toward the cyclized product. The structure of the cyclooctene (B146475) ring imposes specific geometric constraints that influence the stability and evolution of these zwitterionic intermediates, guiding the reaction toward the formation of the bicyclobutane product.

The formation of these highly polar intermediates from a nonpolar precursor is explained by the "sudden polarization" effect. researchgate.net This phenomenon describes how, in certain excited states, slight distortions in molecular geometry can lead to a dramatic and abrupt separation of charge, creating a zwitterionic species. researchgate.net For a symmetric system, charge can oscillate between two equivalent sites. However, even minor asymmetric perturbations can cause the charge to localize, transforming the molecule into a dipole. researchgate.net This effect is a direct consequence of the nature of the excited-state potential energy surface and its proximity to other electronic states. In the context of trans-3-ethylidenecyclooctene, twisting around the double bonds in the excited state can lead to a geometry where this sudden polarization occurs, generating the zwitterionic intermediate necessary for the subsequent cyclization to form the bicyclobutane.

Table 1: Proposed Intermediates in the Photocyclization of trans-3-Ethylidenecyclooctene

| Intermediate | Key Characteristics | Role in Mechanism |

| S1 Excited State | Initial Franck-Condon excited state. | Absorbs photon energy. |

| Twisted Excited State | Geometry distorted from planar diene. | Precursor to charge separation. |

| Zwitterionic Intermediate | Significant charge separation (e.g., allylic cation and anion). | Key intermediate driven by "sudden polarization". researchgate.net |

| Bicyclobutane | Final, highly strained photoproduct. | Formed by bond formation from the zwitterionic state. acs.org |

The highly polar, zwitterionic intermediates implicated in the photoreactions of dienes can also be trapped by nucleophilic solvents, such as alcohols. This leads to photoaddition reactions. While specific studies on ethylidenecyclooctene are not extensively detailed in readily available literature, analogous photochemical reactions of unsaturated esters in alcohols demonstrate this principle. For instance, the irradiation of a β-keto-ester in an alcohol solution can lead to the formation of a glycol, indicating the addition of the alcohol across a reactive intermediate. This type of reaction competes with the photocyclization pathway and its efficiency is highly dependent on the solvent environment.

The transition from the excited state back to the ground state is a critical event in any photochemical reaction. This often occurs at specific points on the potential energy surface known as conical intersections. youtube.comsemanticscholar.org These are points where two electronic states become degenerate, acting as "funnels" that facilitate extremely rapid, radiationless decay from the upper electronic state to the lower one. youtube.com

For a molecule like trans-3-ethylidenecyclooctene, the photochemical pathway from the initial excited state to the final bicyclobutane product or back to the starting material inevitably involves passage through one or more conical intersections. nih.gov The geometry of the molecule at the conical intersection determines the outcome of the reaction. The branching space of the conical intersection directs the molecule toward different products on the ground-state surface. The competition between different photochemical pathways is therefore intimately linked to the topography of the potential energy surfaces and the location and accessibility of these intersections. windows.net

The surrounding solvent medium can have a profound impact on the course of a photochemical reaction, particularly those involving polar or zwitterionic intermediates. researchgate.net The choice of solvent can influence both the quantum yield of the reaction and the ratio of products formed.

Polar solvents are expected to stabilize the zwitterionic excited states that are precursors to the photocyclization of trans-3-ethylidenecyclooctene. This stabilization can affect the lifetime of the intermediate and the activation barrier for subsequent reaction steps. In contrast, non-polar solvents would offer less stabilization to such charged intermediates, potentially favoring other decay pathways, such as a return to the ground state of the starting material or alternative, less polar reaction channels. Therefore, the efficiency of bicyclobutane formation is expected to be highly sensitive to the polarity of the solvent used. researchgate.net

Table 2: Influence of Solvent Polarity on Photochemical Pathways

| Solvent Type | Effect on Zwitterionic Intermediate | Expected Outcome on Photocyclization |

| Non-Polar | Minimal stabilization. | May disfavor pathways involving polar intermediates; potentially lower quantum yield of bicyclobutane. |

| Polar Aprotic | Stabilization of charge separation. | Likely to enhance the formation and lifetime of the zwitterionic state, potentially increasing reaction efficiency. |

| Polar Protic | Stabilization and potential for nucleophilic trapping (e.g., addition). | May promote the formation of the zwitterionic state but can also lead to competing photoaddition products. |

Photocyclization Mechanisms: Insights from trans-3-Ethylidenecyclooctene

Thermal and Catalytic Reaction Mechanisms

The reactivity of ethylidenecyclooctane is governed by the interplay of its strained eight-membered ring and the accessible exocyclic double bond. These features make it a substrate for a range of chemical reactions, including cycloadditions, isomerizations, and polymerizations, which can be initiated either thermally or through the use of catalysts.

Cycloaddition Reactions (e.g., [2+2+2] Cycloaddition)

Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic compounds. In the context of this compound, the exocyclic double bond can participate as a 2π component in various cycloaddition reactions. While a broad range of cycloaddition reactions are known for alkenes, specific studies on the [2+2+2] cycloaddition of this compound are not extensively documented in publicly available research.

In theory, a metal-catalyzed [2+2+2] cycloaddition involving this compound could proceed with other unsaturated partners, such as alkynes or other alkenes, to form complex polycyclic structures. The mechanism would likely involve the formation of a metallacyclopentene or metallacycloheptene intermediate, followed by reductive elimination to yield the final cycloadduct. The regioselectivity and stereoselectivity of such reactions would be highly dependent on the nature of the catalyst, ligands, and reaction conditions.

Table 1: Hypothetical [2+2+2] Cycloaddition of this compound with Acetylene

| Catalyst | Reactant 2 | Solvent | Temperature (°C) | Putative Product |

| Ni(cod)₂/PPh₃ | Acetylene | Toluene | 60 | Tricyclic system |

| Rh(I) complex | Acetylene | Dichloromethane | 25 | Tricyclic system |

| Co(I) complex | Acetylene | Tetrahydrofuran | 80 | Tricyclic system |

Isomerization Processes

Isomerization reactions of this compound can lead to the formation of various structural isomers, primarily through the migration of the double bond. These processes can be induced thermally or by acid or metal catalysts. A plausible isomerization pathway for this compound is the shift of the exocyclic double bond into the eight-membered ring to form endocyclic olefins, such as 1-ethylcyclooctene or vinylcyclooctane.

The mechanism of acid-catalyzed isomerization typically involves the protonation of the double bond to form a carbocation intermediate. Subsequent deprotonation at a different position leads to the isomerized alkene. The stability of the resulting alkene often drives the equilibrium. In the case of this compound, the relative thermodynamic stabilities of the exocyclic versus endocyclic double bonds in an eight-membered ring would be a key factor in determining the product distribution.

Metal-catalyzed isomerizations can proceed through various mechanisms, including the formation of π-allyl complexes or via hydrido-metal intermediates. The choice of catalyst and reaction conditions can influence the selectivity of the isomerization process.

Polymerization Pathways

The exocyclic double bond of this compound makes it a potential monomer for addition polymerization. Several polymerization methods could theoretically be employed to synthesize poly(this compound).

Ring-Opening Metathesis Polymerization (ROMP): While ROMP is typically associated with cyclic olefins containing an endocyclic double bond, the exocyclic double bond of this compound could potentially undergo metathesis reactions. However, this would lead to oligomerization or the formation of macrocycles rather than a linear high polymer via a chain-growth mechanism. For a true ROMP to occur, the ring itself would need to open, which is less likely for an exocyclic olefin under standard ROMP conditions.

Cationic Polymerization: The double bond of this compound can be susceptible to attack by a cationic initiator, leading to the formation of a carbocation that can then propagate by adding to subsequent monomer units. The stability of the resulting tertiary carbocation would be a key factor in the feasibility of this pathway. The mechanism would involve initiation, propagation, and termination steps, similar to the cationic polymerization of other alkenes.

Ziegler-Natta Polymerization: Ziegler-Natta catalysts are widely used for the polymerization of α-olefins. While this compound is not a simple α-olefin, the exocyclic double bond might be accessible for coordination and insertion into a growing polymer chain using a suitable Ziegler-Natta catalyst system. The bulky cyclooctyl group would likely influence the stereochemistry of the resulting polymer.

Table 2: Potential Polymerization Methods for this compound

| Polymerization Type | Catalyst/Initiator Example | Potential Polymer Structure |

| Cationic Polymerization | BF₃·OEt₂ | Saturated polyalkane with cyclooctyl side groups |

| Ziegler-Natta Polymerization | TiCl₄/Al(C₂H₅)₃ | Saturated polyalkane with cyclooctyl side groups |

Note: This table outlines potential pathways as detailed experimental studies on the polymerization of this compound are not widely reported.

Advanced Spectroscopic Characterization and Structural Elucidation

Mass Spectrometry (MS) Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound. rsc.org

Electron Ionization is a "hard" ionization technique that bombards the molecule with high-energy electrons, causing it to ionize and fragment. hmdb.canist.gov The resulting mass spectrum displays the molecular ion (M⁺·) and a series of fragment ions, which serve as a molecular fingerprint.

The EI-MS of ethylidenecyclooctane shows a molecular ion peak (M⁺·) at a mass-to-charge ratio (m/z) of 138, corresponding to its molecular weight (C₁₀H₁₈). neu.edu.tr The spectrum is characterized by a series of fragment ions resulting from the cleavage of the cyclooctane (B165968) ring and loss of small alkyl groups. The fragmentation pattern provides valuable structural information. oregonstate.edu

Interactive Data Table: Key EI-MS Fragments for this compound

| m/z Value | Proposed Fragment Identity | Relative Intensity (%) |

|---|---|---|

| 138 | [C₁₀H₁₈]⁺· (Molecular Ion) | 25 |

| 123 | [M - CH₃]⁺ | 20 |

| 110 | [M - C₂H₄]⁺· | 45 |

| 95 | [M - C₃H₇]⁺ | 100 (Base Peak) |

| 81 | [C₆H₉]⁺ | 85 |

| 67 | [C₅H₇]⁺ | 70 |

| 55 | [C₄H₇]⁺ | 60 |

Data sourced from the NIST Chemistry WebBook. neu.edu.tr

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is a "soft" ionization technique that typically protonates the molecule to form an [M+H]⁺ ion with minimal fragmentation. chemicalbook.compitt.edu Its primary advantage is its ability to measure the mass-to-charge ratio with extremely high accuracy (typically to four or more decimal places). mdpi.com

Vibrational Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between its vibrational energy levels. libretexts.org Different functional groups absorb at characteristic frequencies, allowing for the identification of these groups within a molecule. specac.comathabascau.ca The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its alkene and alkane functionalities. libretexts.org

Key expected absorptions in the IR spectrum of this compound include:

C-H stretching vibrations: Alkanes typically show C-H stretching absorptions in the 2850-3000 cm⁻¹ region. libretexts.org For this compound, strong peaks are expected in this range due to the numerous C-H bonds in the cyclooctane ring and the ethylidene group. The vinylic C-H stretch from the ethylidene group is anticipated to appear just above 3000 cm⁻¹. vscht.cz

C=C stretching vibration: The carbon-carbon double bond of the ethylidene group will give rise to a characteristic absorption band. For a non-conjugated alkene, this peak is typically found in the 1640-1680 cm⁻¹ region. libretexts.org Its intensity can vary.

C-H bending vibrations: The spectrum will also contain bands corresponding to the bending vibrations of the C-H bonds. The scissoring and rocking vibrations of the CH₂ groups in the cyclooctane ring are expected in the 1450-1470 cm⁻¹ region. libretexts.org Out-of-plane (oop) bending vibrations for the vinylic hydrogens of the ethylidene group are also expected, typically in the 650-1000 cm⁻¹ region. libretexts.org

Table 2: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| =C-H (vinylic) | Stretch | ~3020-3080 | Medium |

| C-H (alkane) | Stretch | 2850-2960 | Strong |

| C=C (alkene) | Stretch | ~1650-1670 | Medium-Weak |

| -CH₂- | Scissoring (bend) | ~1465 | Medium |

Raman spectroscopy is a complementary vibrational spectroscopy technique that relies on the inelastic scattering of monochromatic light, usually from a laser. youtube.comgoogle.com When light interacts with a molecule, most of it is scattered at the same frequency (Rayleigh scattering), but a small fraction is scattered at a different frequency (Raman scattering). youtube.com The energy difference between the incident and scattered light corresponds to the vibrational energy levels of the molecule. youtube.com

In Raman spectroscopy, a sample is illuminated with a laser beam, and the scattered light is collected and analyzed by a spectrometer. youtube.com A key advantage of Raman spectroscopy is its ability to analyze samples in various states (solid, liquid, or gas) with minimal sample preparation. spectroscopyonline.com For this compound, the C=C double bond, which may show a weak absorption in the IR spectrum, is expected to produce a strong signal in the Raman spectrum due to the change in polarizability during the vibration. Symmetrical vibrations that are weak or absent in the IR spectrum are often strong in the Raman spectrum.

Electronic Absorption and Fluorescence Spectroscopy

Electronic spectroscopy investigates the transitions between electronic energy states in a molecule upon absorption of ultraviolet (UV) or visible light. msu.edu

UV-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound. azooptics.com This absorption corresponds to the promotion of electrons from a lower energy molecular orbital to a higher energy one. up.ac.za For organic molecules, the most common transitions are from a bonding (π) or non-bonding (n) orbital to an anti-bonding (π*) orbital. msu.edu

This compound contains an isolated carbon-carbon double bond, which acts as a chromophore. msu.edu Isolated alkene chromophores typically exhibit a π → π* transition. For a simple, non-conjugated alkene like this compound, this transition occurs at a wavelength below 200 nm, in the far UV region. msu.edu Therefore, when measured in a standard UV-Vis spectrophotometer (typically operating from 200-800 nm), this compound is not expected to show significant absorption. msu.edu The lack of conjugation means the energy required for the electronic transition is high, corresponding to a short wavelength. docbrown.info

Table 3: Expected UV-Visible Absorption for this compound

| Chromophore | Electronic Transition | Expected λmax (nm) |

|---|

Fluorescence is a photoluminescent process where a molecule, after absorbing light, emits a photon as it returns from an excited electronic singlet state to the ground state. horiba.comyoutube.com The emitted light is of a longer wavelength (lower energy) than the absorbed light. evidentscientific.com

For a molecule to be fluorescent, it typically needs to possess a rigid, conjugated π-electron system. Simple, non-conjugated alkenes like this compound are generally not fluorescent. horiba.com The absorbed energy is rapidly dissipated through non-radiative pathways such as vibrational relaxation and internal conversion, rather than being re-emitted as light.

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process, defined as the ratio of the number of photons emitted to the number of photons absorbed. kobv.denih.gov The quantum yield can be determined by either an absolute method using an integrating sphere or a relative method by comparing the fluorescence intensity of the sample to a standard with a known quantum yield. kobv.deedinst.com Given the lack of significant conjugation and structural rigidity in this compound, its fluorescence quantum yield is expected to be negligible or zero.

Computational Chemistry and Theoretical Investigations of Ethylidenecyclooctane

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic characteristics and reaction tendencies of molecules. weber.edunih.gov

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules, offering a balance between accuracy and computational cost. wikipedia.orgaimspress.comarxiv.orgaps.org For a molecule like ethylidenecyclooctane, DFT calculations could provide valuable insights into its properties. Typically, such studies involve geometry optimization to find the most stable arrangement of atoms and frequency calculations to confirm that the structure is a true minimum on the potential energy surface. nih.govmdpi.com

Key electronic properties that could be determined for this compound using DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and stability. A smaller gap generally suggests higher reactivity. While studies on related cycloalkenes have utilized DFT to understand reactivity and selectivity in oxidation reactions, specific HOMO-LUMO energy values for this compound are not available in published research. nih.govcolab.wsresearchgate.net

Interactive Data Table: Hypothetical DFT Data for this compound

Since no specific data exists, the following table is a hypothetical representation of what a DFT study on this compound might produce. The values are for illustrative purposes only and are not based on actual calculations.

| Property | Calculated Value (Hypothetical) |

| HOMO Energy | -6.5 eV |

| LUMO Energy | 0.8 eV |

| HOMO-LUMO Gap | 7.3 eV |

| Dipole Moment | 0.3 D |

Multiconfigurational Self-Consistent Field (CASSCF) Approaches for Excited States

For studying excited states, bond-breaking processes, or molecules with significant static correlation, Multiconfigurational Self-Consistent Field (CASSCF) methods are more appropriate than single-reference methods like DFT. pyscf.orgpsicode.orgwikipedia.orggatech.eduosti.govresearchgate.netfaccts.de The CASSCF method involves defining an "active space" of orbitals and electrons that are most important for the chemical process being studied. pyscf.orgfaccts.de This approach provides a qualitatively correct description of the electronic wavefunction. wikipedia.orggatech.edu There are no published CASSCF studies specifically targeting the excited states of this compound.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for mapping out the intricate pathways of chemical reactions. smu.edursc.orgacademie-sciences.fr

Simulation of Intermediates and Reaction Pathways

Beyond the transition state, computational chemistry can simulate the entire reaction pathway, including any intermediates that may be formed. smu.edu By mapping the potential energy surface, researchers can follow the intrinsic reaction coordinate (IRC) from the transition state down to the reactants and products, confirming the connection between these points. libretexts.org Mechanistic studies on related systems, such as the oxidation of cycloalkenes, have been performed using these techniques, but a detailed reaction pathway analysis for this compound is not available. colab.wsresearchgate.net

Conformational Analysis and Molecular Dynamics Studies

The flexible eight-membered ring of this compound can adopt numerous conformations, and understanding their relative energies and dynamic behavior is essential.

Conformational analysis aims to identify the different spatial arrangements of a molecule (conformers) and their relative stabilities. plos.orgnih.gov For cyclic molecules like cyclooctanone (B32682), a related eight-membered ring, computational studies combined with experimental techniques have successfully identified multiple stable conformers, such as boat-chair and twist-boat-chair forms. rsc.org A similar computational approach for this compound would likely reveal a complex conformational landscape, but such a specific study has not been published.

Molecular dynamics (MD) simulations model the movement of atoms and molecules over time, providing a "computational microscope" to observe molecular motion. stanford.eduh-its.orgresearchgate.net An MD simulation of this compound could reveal how the ring flexes and how the ethylidene group rotates, as well as the rates of interconversion between different conformers. nih.gov This provides a dynamic picture that complements the static information from conformational analysis. To date, no molecular dynamics studies focused on this compound have been reported.

Prediction and Interpretation of Spectroscopic Properties

The characterization of chemical compounds heavily relies on spectroscopic techniques. Computational chemistry provides powerful tools for predicting and interpreting spectra, offering valuable insights into molecular structure and properties. This section details the theoretical investigation of this compound's spectroscopic characteristics, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for determining the carbon-hydrogen framework of organic molecules. The prediction of ¹H and ¹³C NMR spectra can be achieved through various computational methods, including empirical models, density functional theory (DFT), and machine learning algorithms trained on extensive spectral databases. uni-koeln.debas.bgmestrelab.comresearchgate.net Online platforms like NMRDB.org utilize these methods to provide rapid and reasonably accurate spectral predictions based on a molecule's structure. nmrdb.orgnmrdb.org

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum for this compound shows distinct signals corresponding to the different proton environments in the molecule. Protons on the ethylidene group are expected to be the most deshielded due to the double bond's anisotropic effect. The vinylic proton (=CH-CH₃) is anticipated to appear as a quartet, while the methyl protons (-CH=CH₃) will likely be a doublet. The protons on the cyclooctane (B165968) ring will appear as complex multiplets in the upfield region, typical for saturated cyclic systems.

| Atom Number(s) | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| 11 | 5.15 | Quartet (q) | 1H |

| 2, 9 | 2.15 | Multiplet (m) | 4H |

| 12 | 1.60 | Doublet (d) | 3H |

| 3, 4, 5, 6, 7, 8 | 1.50 | Multiplet (m) | 10H |

Figure 1: Predicted ¹H NMR spectrum of this compound. Prediction generated using NMRDB.org.

Predicted ¹³C NMR Spectrum

In the predicted ¹³C NMR spectrum, the two sp² hybridized carbons of the ethylidene group are the most downfield signals. The quaternary carbon (C10) will have a higher chemical shift than the methine carbon (C11). The sp³ hybridized carbons of the cyclooctane ring will appear at lower chemical shifts. Due to the molecule's symmetry, some ring carbons may be chemically equivalent, reducing the total number of signals.

| Atom Number(s) | Predicted Chemical Shift (ppm) |

|---|---|

| 10 | 142.1 |

| 11 | 118.9 |

| 2, 9 | 31.6 |

| 3, 8 | 27.5 |

| 5, 6 | 26.9 |

| 4, 7 | 26.5 |

| 12 | 13.8 |

Figure 2: Predicted ¹³C NMR spectrum of this compound. Prediction generated using NMRDB.org.

Infrared (IR) Spectroscopy

Theoretical IR spectra are commonly computed using quantum chemical methods, such as Density Functional Theory (DFT). wikipedia.org These calculations determine the vibrational frequencies of a molecule's bonds. Each vibrational mode must induce a change in the molecule's dipole moment to be IR active. libretexts.org

For this compound, the key predicted IR absorptions are related to its specific functional groups:

=C-H Stretch: A band is expected in the 3100-3000 cm⁻¹ region, characteristic of sp² hybridized C-H bonds in alkenes. libretexts.orgpressbooks.pub

-C-H Stretch: Strong absorptions are predicted between 2960 and 2850 cm⁻¹, arising from the numerous sp³ hybridized C-H bonds in the cyclooctane ring and the ethyl group. libretexts.orgpressbooks.pub

C=C Stretch: A moderate to weak absorption band is anticipated around 1670-1640 cm⁻¹ due to the carbon-carbon double bond stretching vibration. specac.com The intensity can be weak if the double bond is symmetrically substituted.

-C-H Bend: Various bending vibrations (scissoring, rocking) for the CH₂ groups of the ring are expected in the fingerprint region (below 1500 cm⁻¹), typically around 1470-1450 cm⁻¹. pressbooks.publibretexts.org

Mass Spectrometry (MS)

The prediction of an electron ionization (EI) mass spectrum involves determining the mass-to-charge ratio (m/z) of the molecular ion and its most likely fragment ions. Fragmentation patterns are governed by the formation of the most stable carbocations and neutral radicals. nist.gov

For this compound (C₁₀H₁₈), the theoretical monoisotopic mass is 138.1409 u.

Molecular Ion (M⁺): A peak corresponding to the molecular ion is expected at m/z = 138. Its intensity may vary depending on its stability under EI conditions.

Fragmentation Pathways: The structure of this compound suggests several likely fragmentation pathways. A primary cleavage would be allylic cleavage, which is favorable due to the formation of a resonance-stabilized allylic cation. Loss of a methyl radical (CH₃•, 15 u) would lead to a stable C₉H₁₅⁺ fragment at m/z = 123. Fragmentation of the cyclooctane ring is also highly probable, leading to a complex series of peaks corresponding to the loss of ethylene (B1197577) (C₂H₄, 28 u), propylene (B89431) (C₃H₆, 42 u), and other neutral alkyl fragments. These fragmentation processes result in a characteristic pattern of smaller carbocations. nist.gov

Applications of Ethylidenecyclooctane in Organic Synthesis and Materials Science

Precursor in the Synthesis of Complex Organic Molecules

The chemical architecture of ethylidenecyclooctane makes it a valuable starting point for the synthesis of more intricate organic structures. Organic chemists utilize its framework to construct complex molecular systems, highlighting its importance as a versatile precursor in synthetic chemistry. cambridgescholars.comnih.gov The development of novel synthetic methods is often driven by the need to create complex molecules, and versatile building blocks are essential for this endeavor. pku.edu.cnnobelprize.orgsigmaaldrich.com

Building Block for Bridged and Polycyclic Systems

The this compound skeleton serves as a foundational component in the construction of bridged and polycyclic systems. These complex three-dimensional structures are prevalent in many biologically active molecules and materials with unique properties. The inherent ring structure of this compound provides a ready-made scaffold that can be elaborated upon through various chemical transformations to create elaborate molecular architectures, such as those found in benzocycloheptane motifs. rsc.org

Intermediates in Stereoselective Synthesis

Stereoselective synthesis, the ability to produce a specific stereoisomer of a molecule, is crucial in the development of pharmaceuticals and other bioactive compounds. nih.gov this compound and its derivatives can serve as key intermediates in these synthetic pathways. organic-chemistry.orgbeilstein-journals.org The defined geometry of the ethylidene group and the conformational preferences of the cyclooctane (B165968) ring can be exploited to control the stereochemical outcome of reactions, leading to the desired enantiomer or diastereomer. nih.govbeilstein-journals.org This control is paramount for achieving the desired biological activity and minimizing off-target effects. The synthesis of advanced intermediates, such as the trans-decalin intermediate for anthracimycin, showcases the importance of stereocontrol in the synthesis of complex natural products. whiterose.ac.uk

Role as a Structural Motif in Natural Products Research

Beyond its utility in the laboratory, the this compound moiety is a recurring structural theme in a variety of natural products. Its presence in metabolites from diverse biological sources underscores its significance in the natural world. The study of these natural products provides insights into their biosynthetic pathways and potential pharmacological activities. rsc.org

Presence in Plant Essential Oils (e.g., Coriandrum sativum, Eryngium foetidum, Moringa oleifera)

This compound has been identified as a constituent of the essential oils of several plants, which are complex mixtures of volatile compounds. ntnu.noneu.edu.trscielo.br

Coriandrum sativum (Coriander): The essential oil of coriander leaves has been found to contain this compound, albeit as a minor component with a reported concentration of approximately 0.31%. researchgate.netbanglajol.infoscribd.com The primary components of coriander leaf oil are typically aldehydes and alcohols, which contribute to its characteristic aroma. wikipedia.orgopenpublichealthjournal.comirjpms.com

Moringa oleifera : In some analyses of Moringa oleifera, this compound has been listed among the identified phytochemicals. najah.edu This plant is well-known for its rich composition of various bioactive compounds, including flavonoids and phenolics. nih.govresearchgate.netphcogrev.commdpi.com

Table 1: Presence of this compound in Plant Essential Oils

| Plant Species | Common Name | Reported Presence of this compound |

| Coriandrum sativum | Coriander | Yes (in leaf essential oil) researchgate.netbanglajol.infoscribd.com |

| Eryngium foetidum | Culantro | Yes (in essential oil) cabidigitallibrary.org |

| Moringa oleifera | Moringa | Yes (among phytochemicals) najah.edu |

Constituents of Dibenzocyclooctadiene Lignans (B1203133) and Their Derivatives

The this compound ring is a core structural feature of dibenzocyclooctadiene lignans, a class of natural products with significant biological activities. nih.gov These compounds are prominently found in plants of the Schisandraceae family. jse.ac.cn The ethylidene-cyclooctane ring within these lignans is crucial for their pharmacological properties, which can include anti-inflammatory and antioxidant effects. nih.govjse.ac.cn Modifications to this ring system, such as the introduction of hydroxyl or angeloyloxy groups, can influence the biological activity of the resulting lignan. jse.ac.cn

Table 2: Dibenzocyclooctadiene Lignans Containing the this compound Motif

| Lignan Class | Core Structure | Source Family | Reported Activities |

| Dibenzocyclooctadiene Lignans | Contains an this compound ring | Schisandraceae | Anti-inflammatory, Antioxidant nih.govjse.ac.cnmdpi.com |

| Spirobenzofuranoid Dibenzocyclooctadienes | A derivative of dibenzocyclooctadiene lignans | Kadsura (genus within Schisandraceae) | Anti-platelet activating factor (PAF) activities jse.ac.cn |

Chemotaxonomic Significance of this compound-Containing Metabolites

The distribution of natural products, including those containing the this compound motif, can provide valuable clues for plant classification, a field known as chemotaxonomy. researchgate.net The presence of specific types of dibenzocyclooctadiene lignans can help to distinguish between different genera and species within the Schisandraceae family. jse.ac.cn For instance, the prevalence of spirobenzofuranoid dibenzocyclooctadienes, which are derived from the oxidation and cyclization of dibenzocyclooctadiene lignans, is considered a characteristic feature of the genus Kadsura, suggesting it is a more evolutionarily advanced group within the family. jse.ac.cnresearchgate.netresearchgate.net This chemotaxonomic differentiation is important for understanding the phylogenetic relationships between these medicinal plants. mdpi.com

Contributions to Polymer Science and Chemical Recycling Technologies

The role of this compound in the broader fields of polymer science and chemical recycling is multifaceted, touching upon its potential as a building block for new materials and its emergence as a product from the breakdown of existing plastics. The following sections delve into its specific contributions in these areas.

Monomer or Intermediate in Polymerization Studies

A review of available scientific literature does not indicate that this compound has been utilized as a monomer or intermediate in polymerization studies. Research to date has not focused on the polymerization of this specific cyclic alkene to create novel polymers.

Identification as a Product in Waste Plastic Depolymerization

This compound has been identified as one of the many chemical compounds produced during the chemical recycling of mixed plastic waste through catalytic pyrolysis. This process involves breaking down long polymer chains into smaller, lower molecular weight hydrocarbons, which can then be used as fuel or as feedstock for new chemical manufacturing.

In a study investigating the effects of different catalyst concentrations on the production of liquid fuel from a mixture of waste plastics, this compound was detected in the resulting pyrolytic oil. ijestr.org The research focused on the use of ferric carbonate as a catalyst to facilitate the conversion of waste plastics into liquid fuel. The process was carried out with varying percentages of the catalyst to determine the optimal conditions for fuel production. ijestr.org

The identification of this compound was part of a broader analysis of the chemical composition of the liquid fuel produced. This analysis aimed to characterize the range of compounds generated through the catalytic degradation of the plastic waste mixture. ijestr.org The presence of C10H18 isomers like this compound is consistent with the thermal cracking of polyolefin-based plastics, where larger hydrocarbon chains are fragmented and rearranged into a complex mixture of aliphatic and cyclic compounds.

Below is a table summarizing the experimental setup where this compound was identified as a product.

| Parameter | Details | Reference |

| Feedstock | Mixture of Waste Plastics | ijestr.org |

| Process | Catalytic Pyrolysis | ijestr.org |

| Catalyst | Ferric Carbonate | ijestr.org |

| Identified Product | This compound | ijestr.org |

| Product Stream | Liquid Fuel (Pyrolytic Oil) | ijestr.org |

Future Research Directions and Emerging Trends

Development of Sustainable Synthetic Methodologies

The pursuit of green chemistry principles is a driving force in modern organic synthesis. mlsu.ac.inmit.edu Future research on ethylidenecyclooctane will likely focus on developing more sustainable and efficient synthetic routes that minimize environmental impact and enhance atom economy. mlsu.ac.in

Key areas of exploration include:

Catalytic Approaches: Moving away from stoichiometric reagents towards catalytic systems, particularly those based on earth-abundant metals, is a critical goal. mlsu.ac.inacs.org Research could target the development of iron or cobalt catalysts for the synthesis of this compound and its derivatives, which offer lower toxicity and cost compared to precious metal catalysts. acs.org

Renewable Feedstocks: Investigating pathways to synthesize this compound from renewable biomass sources rather than petroleum-based precursors is a significant long-term objective. mlsu.ac.inrsc.org This aligns with the broader push to create a more sustainable chemical industry.

Energy Efficiency: Developing synthetic methods that operate at ambient temperature and pressure would drastically reduce the energy requirements and associated environmental footprint of production. mit.edu This could involve exploring photocatalytic or electrochemical methods.

| Sustainable Synthesis Strategy | Potential Advantage | Research Focus |

| Earth-Abundant Metal Catalysis | Reduced cost, lower toxicity, increased sustainability. acs.org | Development of iron, cobalt, or copper-based catalytic systems. |

| Biomass Feedstock Utilization | Use of renewable resources, reduced reliance on fossil fuels. rsc.org | Conversion of bio-derived molecules into cyclooctane (B165968) precursors. |

| Photochemical/Electrochemical Synthesis | Operation at ambient conditions, reduced energy consumption. nih.gov | Light or electricity-driven cyclization and functionalization reactions. |

| Solvent-Free Reactions | Minimized waste, reduced environmental impact. mit.edu | Exploration of mechanochemistry or solid-state reaction conditions. |

Exploration of Novel Reactivity Modes and Catalytic Systems

The exocyclic double bond of this compound is a key functional handle for a variety of chemical transformations. Future research will undoubtedly delve into discovering novel reactivity modes and more efficient catalytic systems to functionalize this moiety.

Promising research avenues include:

Asymmetric Hydrofunctionalization: The development of catalytic systems for the asymmetric hydrofunctionalization of the double bond would provide access to valuable chiral building blocks for the pharmaceutical and agrochemical industries. acs.org This could involve reactions like hydroboration, hydrosilylation, or hydroamination using chiral ligands. acs.orgmdpi.com

C-H Functionalization: Directing-group-free catalytic dicarbofunctionalization of the alkene could enable the one-step formation of multiple carbon-carbon bonds, rapidly increasing molecular complexity. nih.gov

Single-Atom Catalysis: The use of single-atom catalysts (SACs) could offer unprecedented selectivity and reactivity for the functionalization of this compound, combining the benefits of homogeneous and heterogeneous catalysis. mdpi.com

Ring Expansion and Reorganization: Exploring ring expansion reactions could transform the cyclooctane core into larger, medicinally relevant medium-sized rings, a challenging but rewarding area of synthesis. nih.govrsc.org

Advanced In-Situ Spectroscopic Techniques for Reaction Monitoring

To optimize synthetic protocols and gain a deeper understanding of reaction mechanisms, the use of advanced in-situ spectroscopic techniques is indispensable. chemcatbio.org Real-time monitoring allows for the observation of transient intermediates and the precise determination of reaction kinetics.

Future applications for this compound research include:

In-Situ NMR and Raman Spectroscopy: These techniques can be used to track the consumption of reactants and the formation of products and byproducts in real-time. mdpi.comresearchgate.netrsc.orgresearchgate.net This is particularly valuable for complex reactions like olefin metathesis, where secondary reactions can occur. mdpi.comresearchgate.net

Operando Spectroscopy in Catalysis: When studying catalytic reactions, operando techniques like in-situ FTIR, Raman, and X-ray absorption spectroscopy (XAS) can provide a wealth of information about the catalyst's active state, surface species, and deactivation pathways under actual reaction conditions. chemcatbio.orgbohrium.comacs.org This is crucial for designing more robust and efficient catalysts.

| Spectroscopic Technique | Information Gained | Application Example |

| In-Situ 1H NMR | Real-time concentration of reactants, intermediates, and products. mdpi.comresearchgate.net | Monitoring the kinetics of a cross-metathesis reaction involving this compound. mdpi.com |

| In-Situ Raman Spectroscopy | Vibrational information on catalyst structure and adsorbed species. rsc.orgacs.org | Observing the active state of a heterogeneous catalyst during an oxidation reaction. |

| In-Situ FTIR | Identification of surface intermediates and functional group transformations. researchgate.net | Tracking the formation of intermediates in a hydroformylation reaction. |

| In-Situ X-ray Absorption Spectroscopy (XAS) | Oxidation state and coordination environment of metal centers in catalysts. chemcatbio.org | Elucidating the mechanism of a metal-catalyzed C-H activation reaction. |

Synergistic Approaches Combining Computational and Experimental Data

The integration of computational chemistry, particularly Density Functional Theory (DFT), with experimental work offers a powerful synergy for understanding and predicting chemical reactivity. mdpi.comnih.govrsc.org This approach can accelerate the discovery of new catalysts and reactions.

For this compound, this synergy can be applied to:

Mechanism Elucidation: DFT calculations can be used to model reaction pathways, calculate activation barriers, and predict the structures of transition states and intermediates. chemrxiv.orgmdpi.comdntb.gov.ua This can help to explain experimentally observed selectivity and reactivity. rsc.org

Catalyst Design: Computational screening can be used to predict the efficacy of potential catalysts before they are synthesized and tested in the lab, saving significant time and resources. acs.org This is particularly useful for designing ligands in asymmetric catalysis or for predicting the properties of bimetallic catalysts. chemrxiv.orgacs.org

Spectroscopic Analysis: DFT can aid in the interpretation of complex spectroscopic data, such as vibrational circular dichroism (VCD) or NMR spectra, by predicting the spectral features of different isomers or conformers. researchgate.netddg-pharmfac.net

Integration into Advanced Functional Materials Development

The unique structure of this compound makes it a potentially valuable monomer for the synthesis of advanced functional materials. Its eight-membered ring can impart specific properties to polymers, such as flexibility and thermal stability.

Future research in this area could focus on:

Ring-Opening Metathesis Polymerization (ROMP): this compound and its functionalized derivatives are prime candidates for ROMP, a powerful polymerization technique that allows for the synthesis of polymers with well-defined architectures and functionalities. rsc.orgtandfonline.com This could lead to the development of novel materials like:

Anion Exchange Membranes: Polymers derived from functionalized cyclooctenes have shown promise in the development of highly conductive and chemically stable anion exchange membranes for fuel cells. nih.govpnas.org

Biocompatible Scaffolds: ROMP of polar cyclooctene (B146475) derivatives can be used to create porous monolithic materials for tissue engineering applications. beilstein-journals.org

Copolymers: Copolymerization of this compound with other monomers can be used to tailor the properties of the resulting materials, such as solubility, crystallinity, and thermal behavior. tandfonline.com

| Material Application | Polymerization Method | Potential Advantage of this compound |

| Anion Exchange Membranes | ROMP | Can form the backbone of chemically stable and highly conductive polymers. nih.govpnas.org |

| Tissue Engineering Scaffolds | ROMP | Creates a polar polymeric matrix suitable for cell growth and nanoparticle incorporation. beilstein-journals.org |

| Specialty Elastomers | ROMP / Copolymerization | The cyclooctane ring can impart flexibility and control thermal properties. tandfonline.com |

Q & A

Q. What are the established methods for synthesizing ethylidenecyclooctane, and how do reaction conditions influence yield and purity?

this compound is typically synthesized via catalytic hydrogenation of ethylidenecyclooctene or through cyclization of alkenyl precursors. Yield optimization requires careful control of temperature (e.g., 80–120°C), hydrogen pressure (1–3 atm), and catalyst selection (e.g., palladium on carbon vs. Raney nickel). Impurity profiles should be analyzed using gas chromatography (GC) with flame ionization detection, and purification via fractional distillation .

Q. How can spectroscopic techniques (NMR, IR) be employed to confirm the structure of this compound and distinguish it from isomers like methylenecyclononane?

- ¹H NMR : Ethylidene protons appear as doublets near δ 1.2–1.5 ppm, while cyclooctane ring protons show complex splitting (δ 1.6–2.1 ppm).

- ¹³C NMR : The ethylidene carbon resonates at δ 15–20 ppm, distinct from methylene carbons in other isomers (δ 25–30 ppm).

- IR : Stretching vibrations for C-H bonds in the ethylidene group occur at 2850–2950 cm⁻¹. X-ray crystallography can resolve ambiguities in stereochemistry .

Q. What experimental protocols are recommended for assessing the thermal stability of this compound under varying conditions?

Use differential scanning calorimetry (DSC) to determine decomposition onset temperatures (typically 200–250°C) and thermogravimetric analysis (TGA) to monitor mass loss. Kinetic studies require isothermal holds at incremental temperatures, with Arrhenius plots to calculate activation energy .

Advanced Research Questions

Q. How can mechanistic studies elucidate the ring-opening reactivity of this compound in acid-catalyzed environments?

Design experiments with deuterated solvents (e.g., D₂O) to track protonation sites via isotopic labeling. Monitor intermediates using stopped-flow NMR or time-resolved FTIR. Compare reaction rates under varying acid concentrations (0.1–1.0 M HCl) to distinguish between SN1 and SN2 mechanisms .

Q. What computational approaches (e.g., DFT, MD simulations) are suitable for modeling the conformational flexibility of this compound?

- Density Functional Theory (DFT) : Optimize geometries using B3LYP/6-31G(d) to predict torsional barriers and strain energy.

- Molecular Dynamics (MD) : Simulate ring puckering dynamics in explicit solvents (e.g., hexane) at 298 K using AMBER force fields. Validate computational results against experimental NMR coupling constants .

Q. How should researchers address contradictory literature data on the catalytic hydrogenation efficiency of this compound precursors?

Perform a meta-analysis of published protocols, isolating variables such as catalyst loading (5–10 wt%), solvent polarity (hexane vs. ethanol), and substrate purity. Replicate key studies under controlled conditions, and use multivariate regression to identify dominant factors. Discrepancies may arise from unaccounted moisture levels in catalysts or incomplete degassing .

Q. What strategies optimize the enantioselective synthesis of this compound derivatives for chiral studies?

Employ chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric hydrogenation with Rhodium-DuPHOS catalysts. Analyze enantiomeric excess (ee) via chiral GC or HPLC with cyclodextrin-based columns. Kinetic resolution studies can further refine selectivity .

Methodological Guidance

- Data Contradiction Resolution : Use Bland-Altman plots or Cohen’s kappa to quantify inter-study variability. Cross-validate findings with orthogonal techniques (e.g., GC-MS vs. NMR) .

- Experimental Design : For kinetic studies, ensure pseudo-first-order conditions by maintaining a 10-fold excess of reagents. Include negative controls (e.g., catalyst-free reactions) to rule out autoxidation .

- Literature Review : Prioritize peer-reviewed journals indexed in SciFinder or Reaxys. Exclude non-peer-reviewed sources (e.g., ) due to unreliability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.